molecular formula C18H13N3O3S B14869265 1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-

1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-

Cat. No.: B14869265
M. Wt: 351.4 g/mol
InChI Key: HAGYZINBSSRQQS-UHFFFAOYSA-N
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Description

(2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) is a complex organic compound that features both imine and indolinone functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) typically involves the condensation of 3-methoxyaniline with an appropriate indolinone derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indolinone moiety.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic ring or the imine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, these compounds may be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the indolinone moiety may interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin): Unique due to its specific substitution pattern.

    (2E,5Z)-2-((4-methoxyphenyl)imino)-5-(2-oxoindolin): Similar but with a different position of the methoxy group.

    (2E,5Z)-2-((3-chlorophenyl)imino)-5-(2-oxoindolin): Similar but with a chlorine substituent instead of a methoxy group.

Uniqueness

The uniqueness of (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) lies in its specific functional groups and their positions, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

3-[4-hydroxy-2-(3-methoxyanilino)-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C18H13N3O3S/c1-24-11-6-4-5-10(9-11)19-18-21-17(23)15(25-18)14-12-7-2-3-8-13(12)20-16(14)22/h2-9,23H,1H3,(H,19,21)

InChI Key

HAGYZINBSSRQQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

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